molecular formula C7H7ClO5S B2893391 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride CAS No. 2247106-66-5

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

Cat. No.: B2893391
CAS No.: 2247106-66-5
M. Wt: 238.64
InChI Key: XSGJLFLNWNVYHJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride (CAS 2247106-66-5) is a specialized chemical reagent with the molecular formula C 7 H 7 ClO 5 S and a molecular weight of 238.65 [ ]. As a sulfonyl chloride, its primary research application is as a versatile building block in organic synthesis, particularly for introducing the sulfonyl group into target molecules to create sulfonamides, sulfonate esters, and other sulfonyl derivatives [ ]. The 1,3-dioxolane moiety present in the structure is a protected aldehyde group, which can survive various reaction conditions and be deprotected later to reveal a carbonyl functionality. This makes the compound a valuable bifunctional intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry. Research into 1,3-dioxolane derivatives has shown they possess significant biological activity; for instance, certain dioxolane nucleosides have been developed as potent antiviral agents effective against HIV and Hepatitis B [ ]. This product is intended for research and development use by technically qualified personnel only [ ]. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or consumer products. For optimal stability, the compound should be stored long-term in a cool, dry place. Researchers should handle this material with standard precautions for acid chlorides, using appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGJLFLNWNVYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation Strategy

Direct electrophilic substitution on the furan ring is challenging due to the electron-donating nature of the dioxolane group, which activates positions 4 and 5 preferentially. However, chlorosulfonic acid (ClSO₃H) under controlled conditions enables sulfonation at position 3:

  • Sulfonation :

    • A solution of 2-(1,3-dioxolan-2-yl)furan in dichloromethane (DCM) is treated with ClSO₃H (1.2 equiv) at −10°C.
    • The reaction is quenched with ice-water, and the intermediate sulfonic acid is extracted into DCM.
  • Chlorination :

    • The sulfonic acid intermediate is reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in DCM at 0°C.
    • Excess reagent is removed under reduced pressure, and the crude product is purified via recrystallization (hexanes/DCM).
Step Reagent Conditions Yield (%)
Sulfonation ClSO₃H −10°C, 2 h 60–70
Chlorination SOCl₂ 0°C → RT, 4 h 85–90

This route is efficient but requires stringent temperature control to minimize ring-opening side reactions.

Diazotization and Sulfur Dioxide Insertion

For improved regioselectivity, diazonium salt intermediates can direct sulfonyl chloride formation:

  • Amination :

    • Introduce an amino group at position 3 via nitration followed by reduction (e.g., H₂/Pd-C).
  • Diazotization :

    • Treat the amine with NaNO₂ and HCl at −5°C to form the diazonium salt.
  • Sulfur Dioxide Reaction :

    • Bubble SO₂ through the diazonium solution in the presence of CuCl, yielding the sulfonyl chloride.

This method achieves higher regioselectivity (>90%) but involves multi-step synthesis and hazardous intermediates.

Alternative Pathways: Thiol Oxidation

Thiol Intermediate Route

A three-step sequence avoids direct electrophilic substitution:

  • Bromination :

    • Brominate 2-(1,3-dioxolan-2-yl)furan at position 3 using N-bromosuccinimide (NBS) in CCl₄.
  • Thiolation :

    • Substitute bromide with thiourea [(NH₂)₂CS] in ethanol/water, followed by hydrolysis to the thiol.
  • Oxidation and Chlorination :

    • Oxidize the thiol to sulfonic acid with H₂O₂/HCl, then treat with PCl₅ to form the sulfonyl chloride.
Step Reagent Yield (%)
Bromination NBS/CCl₄ 75
Thiolation Thiourea/EtOH 65
Oxidation H₂O₂/HCl 80

This route is lengthier but offers better control over substitution patterns.

Scalability and Industrial Considerations

Large-scale production favors the direct chlorosulfonation method due to fewer steps and lower cost. However, pilot studies highlight challenges:

  • Purity Issues : Residual ClSO₃H may hydrolyze to sulfonic acid, requiring rigorous washing.
  • Safety : Exothermic reactions during chlorosulfonation necessitate jacketed reactors and slow reagent addition.

Comparative Analysis of Methods

Method Advantages Disadvantages
Direct Chlorosulfonation Fast, one-pot Low regioselectivity (50–60%)
Diazotization High regioselectivity (>90%) Multi-step, hazardous intermediates
Thiol Oxidation Controlled substitution Lengthy (3 steps)

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or tetrahydrofuran, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Pharmaceutical Development:

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Research: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The furan and dioxolane rings may also interact with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride

  • Molecular Formula : C₇H₇ClO₄S₂
  • Molecular Weight : 254.77 g/mol
  • Key Features : Replaces the furan ring with a thiophene.
  • Thermal Stability: Thiophene derivatives exhibit greater thermal stability due to stronger aromatic conjugation, making this compound suitable for high-temperature reactions .

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate

  • Molecular Formula : C₁₈H₁₀O₆
  • Molecular Weight : 323.27 g/mol
  • Key Features : Contains two furan rings and an ester group.
  • Comparison :
    • Functionality : Lacks a sulfonyl chloride group but includes a reactive ester.
    • Applications : Primarily used in photodynamic therapy and as a fluorescent probe, contrasting with the sulfonyl chloride’s role as a synthetic intermediate .

Functional Group Variants

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

  • Molecular Formula : C₇H₁₃ClO₃S
  • Molecular Weight : 212.69 g/mol
  • Key Features : A methanesulfonyl chloride attached to a dimethyl-substituted dioxolane.
  • Comparison :
    • Steric Effects : The dimethyl group on the dioxolane introduces steric hindrance, reducing accessibility of the sulfonyl chloride group for reactions.
    • Solubility : Increased hydrophobicity due to methyl groups may limit use in aqueous systems compared to the furan-based compound .

2-(Trifluoromethoxy)benzenesulfonyl chloride

  • Molecular Formula : C₇H₄ClF₃O₃S
  • Molecular Weight : 268.62 g/mol
  • Key Features : A benzene ring with a trifluoromethoxy (-OCF₃) substituent.
  • Comparison :
    • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. This contrasts with the electron-donating dioxolane in the target compound.
    • Applications : Widely used in agrochemicals and fluorinated polymer synthesis .

Biofuel-Relevant Analogues

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • Key Features : Derived from 5-hydroxymethylfurfural (HMF) acetalization.
  • Comparison :
    • Functionality : Contains a primary alcohol (-CH₂OH) instead of sulfonyl chloride.
    • Applications : DFM is a biofuel additive, whereas the sulfonyl chloride is a reactive intermediate. Side reactions in DFM synthesis (e.g., etherification) highlight the challenges of working with hydroxyl-containing furans .

Research Findings and Trends

  • Reactivity Trends : Sulfonyl chlorides attached to furans (e.g., the target compound) exhibit faster nucleophilic substitution rates than thiophene analogues due to furan’s higher electron density .
  • Synthetic Challenges : Steric hindrance in dimethyl-substituted derivatives (e.g., ) necessitates optimized reaction conditions for efficient sulfonylation .
  • Biofuel Relevance : Etherification side products in DFM synthesis () underscore the complexity of modifying hydroxyl-containing furans, contrasting with the straightforward reactivity of sulfonyl chlorides .

Biological Activity

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C7_7H7_7ClO5_5S and features a unique combination of a furan ring and a dioxolane moiety with a sulfonyl chloride functional group. This structure contributes to its reactivity and potential applications in various biological contexts.

Property Value
Molecular FormulaC7_7H7_7ClO5_5S
Molecular Weight238.65 g/mol
SMILESC1COC(O1)C2=CC(=CO2)S(=O)(=O)Cl
InChIInChI=1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which can react with nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with biomolecules, potentially influencing various biological pathways. The furan and dioxolane rings may also interact with molecular targets, enhancing the compound's overall activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, sulfonyl chlorides are known to demonstrate activity against various bacterial strains and fungi. Preliminary studies suggest that this compound may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, although specific data on this compound's efficacy remains limited.

Anticancer Potential

In addition to antimicrobial effects, there is emerging interest in the anticancer properties of this compound. The sulfonyl chloride functionality may play a role in modulating cell signaling pathways involved in cancer progression. Investigations into related compounds have shown that certain sulfonyl derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or receptors.

Case Studies

While specific case studies on this compound are sparse, related research on similar sulfonyl compounds provides insight into potential applications:

  • Antibacterial Activity : A study demonstrated that certain sulfonamide derivatives exhibited potent antibacterial effects against Bacillus spizizenii and antifungal activity against Aspergillus niger. The structure-function relationship highlighted the importance of the sulfonyl group in enhancing bioactivity .
  • Cancer Cell Line Studies : Research involving furan-based compounds has indicated that modifications to the furan ring can lead to increased cytotoxicity against various cancer cell lines. These findings suggest that structural variations in compounds like this compound could be explored for enhanced therapeutic effects.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chlorideSimilar dioxolane and furan structurePotential antimicrobial properties
Furan-2-sulfonyl chlorideLacks dioxolane moietyDifferent reactivity profile
1,3-Dioxolane-2-sulfonyl chlorideLacks furan ringVaries in chemical properties

Q & A

Q. What are the established synthetic routes for 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, and how do reaction parameters influence the outcome?

The compound is synthesized via chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under anhydrous conditions. Catalysts like sulfuric acid (H₂SO₄) can enhance reaction efficiency by promoting the activation of SOCl₂. Key parameters include:

  • Temperature : Controlled cooling (0–5°C) minimizes side reactions like hydrolysis.
  • Solvent : Aprotic solvents (e.g., dichloromethane) prevent nucleophilic interference.
  • Stoichiometry : A 1.5–2.0 equivalent excess of SOCl₂ ensures complete conversion. Similar sulfonyl chloride syntheses report yields >70% under optimized drying conditions .
MethodReagents/ConditionsYield Optimization
Direct ChlorinationSOCl₂, DCM, 0–5°C, 12hAnhydrous solvent, molecular sieves
Catalyzed ChlorinationSOCl₂, H₂SO₄ (cat.), refluxQuench with ice to stabilize product

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • ¹H NMR : Furan protons appear as doublets (δ 6.5–7.5 ppm), while dioxolane protons resonate as a multiplet (δ 4.0–5.0 ppm).
  • ¹³C NMR : The sulfonyl chloride group is confirmed by a signal at δ ~115 ppm.
  • IR Spectroscopy : Asymmetric S=O stretching at ~1370 cm⁻¹.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine anisotropic displacement parameters to resolve stereoelectronic effects .

Q. How does the reactivity of this sulfonyl chloride compare to structurally similar compounds in nucleophilic substitution reactions?

The dioxolane ring introduces steric hindrance, slowing hydrolysis compared to aliphatic sulfonyl chlorides. Its electrophilicity is comparable to benzenesulfonyl chloride but lower than tosyl chloride due to electron-donating furan and dioxolane groups. Kinetic studies on analogous compounds show pseudo-first-order kinetics in reactions with amines .

Q. What safety protocols are critical when handling this compound?

  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Employ PPE (gloves, goggles) and work in a fume hood due to corrosive and lachrymatory hazards.
  • Store at –20°C in sealed, desiccated containers .

Advanced Questions

Q. How can competing side reactions (e.g., hydrolysis or over-sulfonylation) be mitigated in multi-step syntheses?

  • Temperature Control : Maintain reactions at 0°C to slow hydrolysis.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Scavengers : Add molecular sieves (3Å) to absorb residual moisture. Mechanistic studies on similar dioxolane-containing sulfonyl chlorides highlight steric shielding as a key factor in reducing side reactions .

Q. What computational tools predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model Fukui indices to identify the sulfur atom as the primary electrophilic site. Molecular dynamics simulations suggest solvent polarity (e.g., acetonitrile) accelerates EAS by stabilizing transition states. Experimental data align with computed activation energies .

Q. How do contradictions in reported synthetic yields arise, and what experimental variables require optimization?

Discrepancies often stem from:

  • Moisture Contamination : Trace water hydrolyzes the product, reducing yield.
  • Catalyst Loading : Excess H₂SO₄ may degrade the dioxolane ring.
  • Workup Methods : Rapid quenching with ice-water improves recovery. Systematic studies on analogous compounds recommend iterative optimization of reagent purity and drying protocols .

Q. What mechanistic insights guide the design of efficient one-pot syntheses involving this compound?

The compound’s reactivity follows a two-step mechanism:

  • Nucleophilic Attack : Amines or alcohols target the electrophilic sulfur.
  • Ring-Opening : Acidic workup cleaves the dioxolane group (if required). In situ FT-IR monitoring of similar reactions reveals rate-determining steps dependent on steric bulk .

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